4-Hydroxy-6-methylheptanoic acid
Description
4-Hydroxy-6-methylheptanoic acid is a branched-chain hydroxy fatty acid characterized by a hydroxyl group at the 4th carbon and a methyl branch at the 6th position of a seven-carbon backbone. This structural configuration influences its physical properties, reactivity, and biological interactions.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-hydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-6(2)5-7(9)3-4-8(10)11/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
SOJRFKGZEZXLCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy-6-methylheptanoic acid can be achieved through several synthetic routes. One common method involves the reaction of an amino acid with an amino end protected by Fmoc and Meldrum’s acid. This reaction proceeds through a four-step process involving carboxyl activation, ring closure, reduction, and reflux in dilute hydrochloric acid .
Industrial Production Methods
Industrial production methods for 4-Hydroxy-6-methylheptanoic acid typically involve large-scale synthesis using readily available raw materials. The process is optimized for high yield and purity, often employing conventional organic chemistry techniques and ensuring the correct structure through methods such as HNMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-6-methylheptanoic acid, while reduction of the carboxylic acid group can produce 4-hydroxy-6-methylheptanol.
Scientific Research Applications
4-Hydroxy-6-methylheptanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methylheptanoic acid involves its interaction with specific molecular targets and pathways. For example, in the context of enzyme inhibition, the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis. This mechanism is similar to that of pepstatin A, a potent inhibitor of aspartic proteases .
Comparison with Similar Compounds
γ-Heptanolactone (4-Hydroxyheptanoic Acid Lactone)
Structural Differences :
- 4-Hydroxy-6-methylheptanoic acid: Linear hydroxy acid with a methyl branch at C4.
- γ-Heptanolactone: Cyclic ester formed via intramolecular esterification of 4-hydroxyheptanoic acid (lacks the C6 methyl group) .
Physical and Chemical Properties :
Functional Implications :
- γ-Heptanolactone’s cyclic structure enhances volatility, making it suitable for flavor and fragrance applications .
(3S)-3-Amino-4-methylpentanoic Acid (Beta-Leucine)
Structural Differences :
- Replaces the hydroxyl group of 4-hydroxy-6-methylheptanoic acid with an amino group at C3 and shortens the carbon chain.
Physicochemical Contrast :
3-Hydroxy-4-methoxycinnamic Acid
Structural Differences :
Functional Comparison :
- Antioxidant Activity: The conjugated aromatic system in 3-hydroxy-4-methoxycinnamic acid enhances radical-scavenging capacity, unlike the aliphatic 4-hydroxy-6-methylheptanoic acid .
- Applications: Used as a reference standard in pharmacological and cosmetic research, whereas 4-hydroxy-6-methylheptanoic acid’s applications are less documented but may involve synthetic intermediates .
(3S,4S)-3,4-Dihydroxy-6-methylheptanoic Acid-1,4-lactone
Structural Differences :
- Contains two hydroxyl groups (C3 and C4) and forms a 1,4-lactone ring, unlike the single hydroxyl group in 4-hydroxy-6-methylheptanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
